3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Preparation of the benzothiazole derivative: The benzothiazole moiety is synthesized by reacting 2-aminothiophenol with acetone in the presence of an acid catalyst to form 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole.
Coupling reaction: The final step involves the reaction of 3,4-dichlorobenzoyl chloride with the benzothiazole derivative in the presence of a base such as pyridine or triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Lacks the benzothiazole moiety, resulting in different chemical properties and biological activities.
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: Lacks the dichloro groups, leading to variations in reactivity and applications.
Uniqueness
3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both dichlorobenzene and benzothiazole moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N2O2S |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
3,4-dichloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-16(2)6-11-13(12(21)7-16)23-15(19-11)20-14(22)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3,(H,19,20,22) |
InChI Key |
NODJVQPUDBAFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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